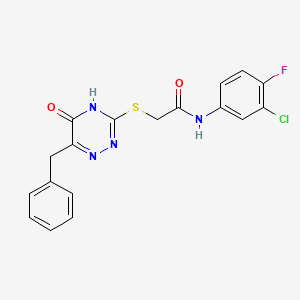
2-((6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C18H14ClFN4O2S and its molecular weight is 404.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-((6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide is a novel derivative of the triazine family, which has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, structure-activity relationship (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include the formation of the triazine ring and the introduction of the thioether and acetamide moieties. The synthetic route can be optimized using various reagents and conditions to enhance yield and purity.
Antimicrobial Activity
The biological activity of triazine derivatives has been extensively studied, particularly their antimicrobial properties. Recent studies indicate that compounds with similar structures exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
-
In Vitro Studies :
- Compounds bearing the 1,2,4-triazole scaffold have shown potent activity against drug-resistant strains of Staphylococcus aureus and Escherichia coli .
- The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.91 μM against E. coli, indicating strong antibacterial potential .
- Mechanism of Action :
Anticancer Activity
Emerging research suggests that triazine derivatives may also possess anticancer properties:
-
Cell Line Studies :
- Compounds similar to our target have shown promising results in inhibiting the proliferation of cancer cell lines. For instance, derivatives have been tested against various human cancer lines with notable cytotoxic effects .
- The presence of electron-withdrawing groups such as chlorine in the phenyl ring has been linked to enhanced anticancer activity .
- Structure-Activity Relationship (SAR) :
Case Study 1: Antibacterial Efficacy
A recent study evaluated a series of triazine derivatives for their antibacterial efficacy against Bacillus amyloliquefaciens and B. subtilis. The results indicated that compounds with thioether functionalities exhibited enhanced antibacterial properties compared to their non-thioether counterparts .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| 2a | 10 | Moderate |
| 2b | 5 | Strong |
| Target Compound | 0.91 | Very Strong |
Case Study 2: Anticancer Potential
Another study focused on evaluating the anticancer potential of a similar triazine derivative against human breast cancer cells (MCF-7). The compound demonstrated significant cytotoxicity with an IC50 value of 15 μM after 48 hours of treatment, suggesting its potential as a therapeutic agent .
Propiedades
IUPAC Name |
2-[(6-benzyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN4O2S/c19-13-9-12(6-7-14(13)20)21-16(25)10-27-18-22-17(26)15(23-24-18)8-11-4-2-1-3-5-11/h1-7,9H,8,10H2,(H,21,25)(H,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWWZHGPGBUFAOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(NC2=O)SCC(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














